N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide
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Overview
Description
WIN-33377, also known as N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide, is a small molecule drug initially developed by Sanofi. It belongs to the class of thioxanthone derivatives and has been investigated for its potential antitumor activity. The compound acts as a topoisomerase II inhibitor, which interferes with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells .
Preparation Methods
The synthesis of WIN-33377 involves several key steps:
Bromination: 3-methoxybenzoic acid is brominated with bromine in refluxing acetic acid to yield 2-bromo-5-methoxybenzoic acid.
Condensation: The brominated product is condensed with 3-chlorothiophenol using cupric acetate in dimethylformamide at 150°C to form a sulfide intermediate.
Cyclization: The intermediate undergoes cyclization in sulfuric acid to produce thioxanthenone.
Amination: Thioxanthenone is then condensed with 2-(diethylamino)ethylamine in pyridine at 115°C to form the corresponding amine derivative.
Hydroxymethylation: The amine derivative is hydroxymethylated with formaldehyde in hot acetic acid.
Oxidation: The hydroxymethyl derivative is oxidized with manganese dioxide in hot toluene to form an aldehyde.
Chemical Reactions Analysis
WIN-33377 undergoes various chemical reactions, including:
Reduction: Thioxanthen-9-ones, including WIN-33377, can be reduced to thioxanthenes using dibutyltin chloride hydride.
Oxidation: The compound can be oxidized to form corresponding aldehydes and other derivatives.
Substitution: WIN-33377 can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
WIN-33377 has been primarily investigated for its antitumor properties. It has shown cytotoxic activity against several tumor models, including breast, colon, non-small cell lung, and ovarian tumors. The compound’s potential mechanisms of action include DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition, as well as the formation of intracellular DNA single strand breaks . Despite its promising in vitro results, the compound exhibited undesirable cardiac effects in clinical trials, leading to the development of new analogs with similar antitumor effects but fewer side effects .
Mechanism of Action
WIN-33377 exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA strand breaks and prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
WIN-33377 is part of the thioxanthone class of compounds, which includes other derivatives such as SW 68210 and SW 71425. These analogs have been compared to WIN-33377 for their antiproliferative action against various tumor specimens. Both SW 68210 and SW 71425 have shown similar activity to WIN-33377, making them likely candidates for further development . The uniqueness of WIN-33377 lies in its specific molecular structure and its initial promising results in preclinical studies, despite the subsequent challenges in clinical trials.
Properties
CAS No. |
146537-07-7 |
---|---|
Molecular Formula |
C21H27N3O3S2 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O3S2/c1-4-24(5-2)13-12-22-17-11-10-15(14-23-29(3,26)27)21-19(17)20(25)16-8-6-7-9-18(16)28-21/h6-11,22-23H,4-5,12-14H2,1-3H3 |
InChI Key |
NAMOLZVVTPNNTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O |
146537-07-7 | |
Synonyms |
N-(((1-(2-(diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide SR 233377 SR233377 WIN 033377 WIN 33377 WIN-033377 WIN-33377 |
Origin of Product |
United States |
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